Diastereomeric Distinction: (3R,5R) Versus (3S,5R) Stereochemistry for Regulatory and Synthetic Fidelity
CAS 159811-30-0 ((3R,5R)-configuration) is distinguished from its (3S,5R) diastereomer CAS 149809-43-8, which has been explicitly identified as a related diastereomer of the same core structure . The two compounds are stereoisomers with distinct three-dimensional spatial arrangements that are not superimposable and therefore exhibit different chemical and analytical behaviors in chiral environments [1]. Patent documentation confirms that the (3R,5R) cis-configured stereochemistry is essential for the correct downstream synthesis of posaconazole, ensuring high bioactivity and selectivity in API production [2]. In contrast, the (3S,5R) diastereomer serves as a different key intermediate in alternative posaconazole synthetic routes and cannot be substituted without altering the stereochemical outcome of subsequent reaction steps [3].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (3R,5R)-cis configuration, CAS 159811-30-0 |
| Comparator Or Baseline | (3S,5R)-configuration, CAS 149809-43-8 |
| Quantified Difference | Non-superimposable diastereomers; distinct CAS registry numbers; documented as separate entries in regulatory impurity databases with differentiated analytical profiles |
| Conditions | Defined by IUPAC nomenclature and stereochemical assignment per chiral tetrahydrofuran core |
Why This Matters
Regulatory submissions (ANDA/DMF) require exact diastereomer identity for impurity profiling; using the incorrect stereoisomer would invalidate method validation data and risk rejection by health authorities.
- [1] CIRS Group. CAS Substance Database Entry for CAS 159811-30-0 and Related Compounds. Global Regulatory Database, 2024. View Source
- [2] NBInno. (3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate: Synthesis and Applications. Technical Report, 2025. View Source
- [3] Metrochem API Pvt Ltd. A Process for the Manufacture of Posaconazole. Indian Patent Application, Publication Number 45/2017, Granted 2021. View Source
